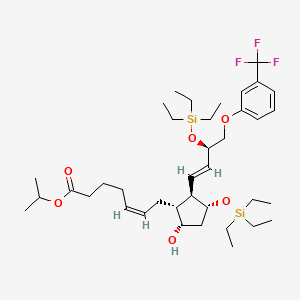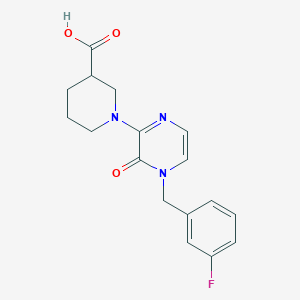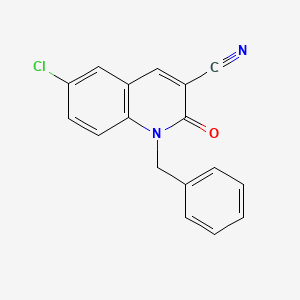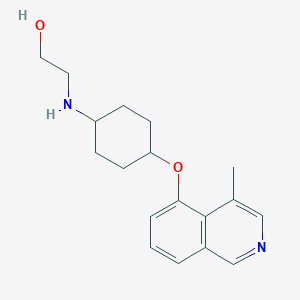![molecular formula C14H11Cl2N3 B11833188 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11833188.png)
4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with chlorine atoms at the 4-position of the pyrimidine ring and the 3-position of the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and finally to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods focus on optimizing yield, reducing by-products, and minimizing waste. For example, a method involving the condensation of a compound shown in formula II with a methylene reagent under the action of a catalyst, followed by addition condensation cyclization and elimination reactions, has been developed. This method is noted for its high yield, selectivity, and minimal side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Cross-Coupling Reactions: Catalyzed by palladium and mediated by copper.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and copper for mediation. Conditions often involve organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) due to the compound’s solubility in these solvents .
Major Products Formed
The major products formed from these reactions are often derivatives of the original compound, tailored for specific applications such as kinase inhibitors in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is widely employed in scientific research due to its versatile structure. Its applications include:
Medicinal Chemistry: As a scaffold for developing potent kinase inhibitors, including candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis.
Organic Synthesis: Used as a building block in the synthesis of complex organic compounds.
Materials Science: Its electronic properties make it suitable for developing novel materials such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it acts as a kinase inhibitor, interfering with the JAK-STAT signaling pathway, which is crucial for cell division and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and used as a scaffold for developing CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another scaffold used in the development of kinase inhibitors.
Uniqueness
What sets 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine apart is its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of selective kinase inhibitors with enhanced efficacy and reduced off-target effects .
Eigenschaften
Molekularformel |
C14H11Cl2N3 |
|---|---|
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
4-chloro-7-(3-chlorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H11Cl2N3/c1-8-9(2)19(11-5-3-4-10(15)6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3 |
InChI-Schlüssel |
VVFHRCVJCUDXNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)

![3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole](/img/structure/B11833121.png)


![Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol](/img/structure/B11833136.png)

![Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester](/img/structure/B11833150.png)


![4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11833183.png)
![tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11833190.png)

